A Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
A Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on an aniline ring, imparts unique electronic properties that are highly valued in medicinal chemistry.[3][4] The hydrochloride salt of this compound is also available under the CAS number 254435-23-9.[5][6] This guide provides an in-depth overview of the properties, synthesis, applications, and safety considerations of 2-Methoxy-5-(trifluoromethyl)aniline.
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][7] Conversely, the methoxy group acts as an electron-donating group through resonance, further modulating the electronic environment of the aromatic ring.[1][4] This unique combination of functional groups makes 2-Methoxy-5-(trifluoromethyl)aniline a versatile intermediate for creating complex, biologically active molecules.[1]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 349-65-5 | [1][2][8][9] |
| Molecular Formula | C8H8F3NO | [1][9][10] |
| Molecular Weight | 191.15 g/mol | [1][9][10][11] |
| Appearance | White to light yellow or green crystalline powder | [1][2] |
| Melting Point | 58-62 °C | [1][9] |
| Boiling Point | 235-237 °C | [2] |
| Purity | ≥98% (GC) | [1][5] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | [2][3] |
| Storage | Store at 2-8 °C. | [1] |
Synthesis
A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro-substituted precursor.[9][10]
Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
Step 1: Preparation of the Reaction Mixture A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared. To this solution, a 10% Palladium on carbon (Pd/C) catalyst is added.[9][10]
Step 2: Hydrogenation The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.[9][10]
Step 3: Filtration and Concentration Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.[9][10]
Step 4: Drying The concentrated product is dried under a vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid with a reported yield of 99%.[9][10]
Caption: Workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.
Applications in Drug Discovery and Development
2-Methoxy-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structural features are leveraged to enhance the efficacy and pharmacokinetic properties of drug candidates.[7]
Key Application Areas:
-
Pharmaceutical Development: This compound is a crucial building block for synthesizing drugs targeting neurological disorders, metabolic diseases, and central nervous system conditions.[1][12] It is also used in the development of antihistamines and antipsychotics.[2]
-
Agrochemicals: It serves as a precursor for the formulation of herbicides, fungicides, and insecticides, contributing to improved crop yields.[1][2]
-
Material Science: The compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1][2]
Safety and Handling
2-Methoxy-5-(trifluoromethyl)aniline is a hazardous substance and requires careful handling in a laboratory setting.[6][13] The following table summarizes its hazard classifications and precautionary statements.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [6][13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13][16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[13][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][16]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[14][16]
-
Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[16]
Spectral Information
Detailed spectral data for 2-Methoxy-5-(trifluoromethyl)aniline, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra, are available from various public and commercial databases.[11][17] This information is crucial for quality control and characterization of the compound in a research setting.
Conclusion
2-Methoxy-5-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its unique electronic and physicochemical properties, derived from the strategic placement of methoxy and trifluoromethyl groups, make it an attractive building block for creating novel and effective molecules. Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards.
References
-
Ningbo Inno Pharmchem Co., Ltd. Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. [Link]
-
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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